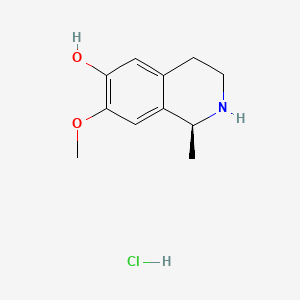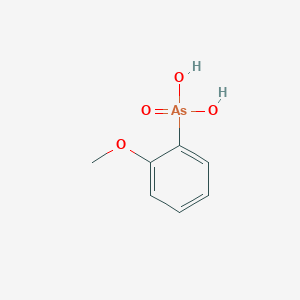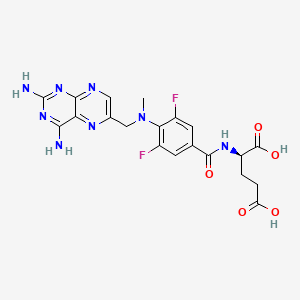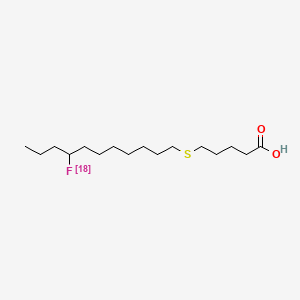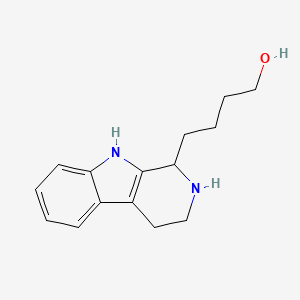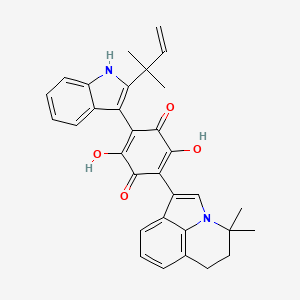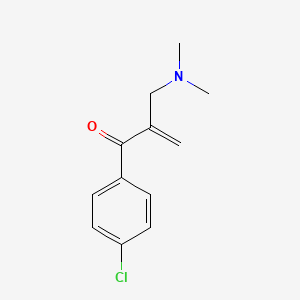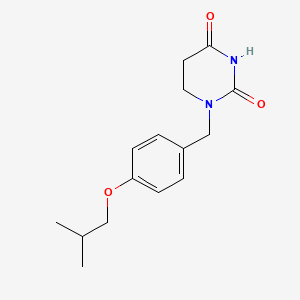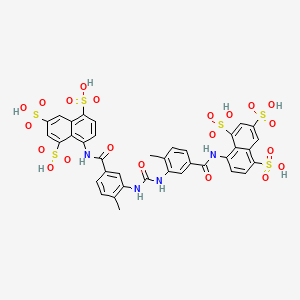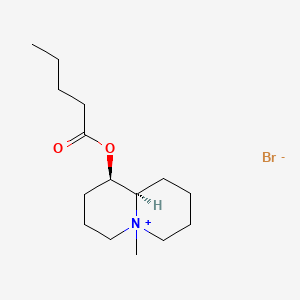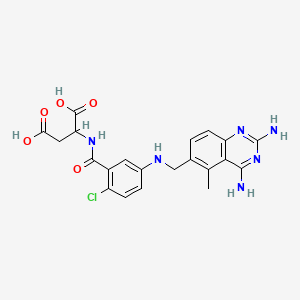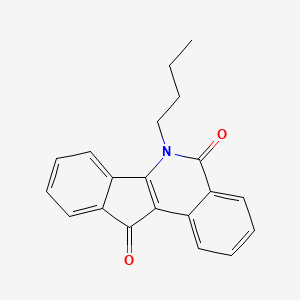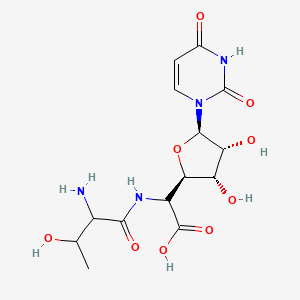
1-(5'-(L-Threonylamino)-5'-deoxy-beta-D-allofuranosyluronic acid)uracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5’-(L-Threonylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil is a complex organic compound that combines elements of amino acids, sugars, and nucleic acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5’-(L-Threonylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil typically involves multiple steps, starting with the preparation of the uracil base and the sugar moiety. The uracil base is often synthesized through a series of reactions involving the condensation of urea with malonic acid derivatives. The sugar moiety, beta-D-allofuranosyluronic acid, is prepared through the oxidation of the corresponding sugar alcohol.
The key step in the synthesis is the coupling of the L-threonylamino group to the 5’-position of the sugar moiety. This is typically achieved through peptide coupling reactions using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions to avoid degradation of the sensitive sugar and uracil components.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure the integrity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5’-(L-Threonylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil can undergo various chemical reactions, including:
Oxidation: The uronic acid moiety can be oxidized to form higher oxidation state derivatives.
Reduction: The uronic acid can be reduced to the corresponding sugar alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Substitution: Various acylating agents or alkylating agents in the presence of a base.
Major Products:
Oxidation: Higher oxidation state derivatives of the uronic acid.
Reduction: Sugar alcohol derivatives.
Substitution: Amino-substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-(5’-(L-Threonylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in biochemical pathways and interactions with enzymes.
Industry: Used in the production of specialized biochemical reagents and as a precursor for other compounds.
Mecanismo De Acción
The mechanism of action of 1-(5’-(L-Threonylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil involves its interaction with specific molecular targets, such as enzymes and receptors. The L-threonylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. The uracil moiety can participate in base-pairing interactions, influencing nucleic acid structures and functions.
Comparación Con Compuestos Similares
1-(beta-D-Allofuranosyluronic acid)uracil: Lacks the L-threonylamino group, resulting in different biochemical properties.
1-(5’-Amino-5’-deoxy-beta-D-allofuranosyluronic acid)uracil: Similar structure but with an amino group instead of the L-threonylamino group.
Uniqueness: 1-(5’-(L-Threonylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil is unique due to the presence of the L-threonylamino group, which imparts specific biochemical properties and potential for targeted interactions with enzymes and receptors. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
93806-75-8 |
|---|---|
Fórmula molecular |
C14H20N4O9 |
Peso molecular |
388.33 g/mol |
Nombre IUPAC |
2-[(2-amino-3-hydroxybutanoyl)amino]-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid |
InChI |
InChI=1S/C14H20N4O9/c1-4(19)6(15)11(23)17-7(13(24)25)10-8(21)9(22)12(27-10)18-3-2-5(20)16-14(18)26/h2-4,6-10,12,19,21-22H,15H2,1H3,(H,17,23)(H,24,25)(H,16,20,26)/t4?,6?,7?,8-,9+,10+,12+/m0/s1 |
Clave InChI |
SBEXMQUNXZTJJN-AGRLQRAUSA-N |
SMILES isomérico |
CC(C(C(=O)NC([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O)C(=O)O)N)O |
SMILES canónico |
CC(C(C(=O)NC(C1C(C(C(O1)N2C=CC(=O)NC2=O)O)O)C(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


